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molecular formula C12H14O2 B8553769 4-(1,1-Dimethyl-2-propynyloxy)anisole

4-(1,1-Dimethyl-2-propynyloxy)anisole

Cat. No. B8553769
M. Wt: 190.24 g/mol
InChI Key: XHHBCKKZCMYUIE-UHFFFAOYSA-N
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Patent
US07781483B2

Procedure details

A solution of 4-(1,1-dimethyl-2-propynyloxy)anisole in 1,2-dichlorobenzene (50 mL) was stirred at 190° C. for 2 hours. Upon the completion of the reaction, the solvent was distilled off under a reduced pressure. The residue was purified by column chromatography (hexane/chloroform=3/1) and the aimed product was obtained as red oily substance (2-step, yield: 61%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])([O:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)[C:3]#[CH:4]>ClC1C=CC=CC=1Cl>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]2[O:5][C:2]([CH3:14])([CH3:1])[CH:3]=[CH:4][C:7]=2[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)(OC1=CC=C(C=C1)OC)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (hexane/chloroform=3/1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(C=CC(O2)(C)C)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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